3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA
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Overview
Description
3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiourea Group: The thiourea group can be introduced by reacting the indole derivative with an isothiocyanate in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the indole derivative with the 4-methylphenyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-METHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA
- 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)THIOUREA
Uniqueness
3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA is unique due to its specific substitution pattern on the indole ring and the presence of the thiourea group
Properties
IUPAC Name |
1-[(1,2-dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-4-7-17(8-5-13)21-19(23)20-12-15-6-9-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYMBRGWQWBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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